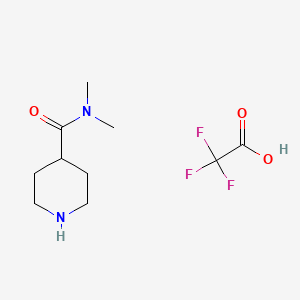
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H16N2O for the piperidine derivative and C2HF3O2 for the trifluoroacetate part. This compound is known for its use in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethylpiperidine-4-carboxamide can be synthesized through the reaction of piperidine-4-carboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethylpiperidine-4-carboxamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N,N-Dimethylpiperidine-4-carboxamide N-oxide.
Reduction: N,N-Dimethylpiperidine-4-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylpiperidine-4-carboxamide: The parent compound without the trifluoroacetate part.
N-Benzyl-N-ethylpiperidine-4-carboxamide: A similar compound with a benzyl and ethyl group instead of dimethyl.
N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide: Another related compound with different substituents.
Uniqueness
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can influence its chemical properties and reactivity. This makes it distinct from other similar compounds and can provide unique advantages in specific applications.
Eigenschaften
Molekularformel |
C10H17F3N2O3 |
|---|---|
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
N,N-dimethylpiperidine-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c1-10(2)8(11)7-3-5-9-6-4-7;3-2(4,5)1(6)7/h7,9H,3-6H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
BODNXAJXTJSCOK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1CCNCC1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


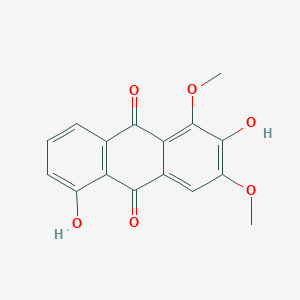
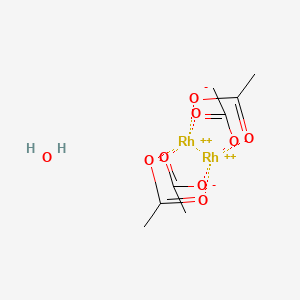

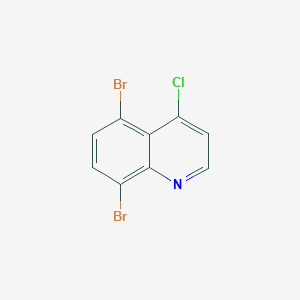
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)

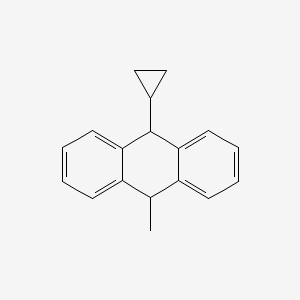

![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
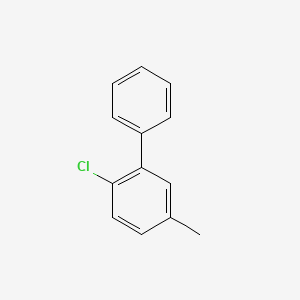
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)


